molecular formula C79H152O37 B11928189 Benzyl-PEG36-alcohol

Benzyl-PEG36-alcohol

Cat. No.: B11928189
M. Wt: 1694.0 g/mol
InChI Key: NWJBXCVRZNQLFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl-PEG36-alcohol is a polyethylene glycol (PEG)-based compound that serves as a PROTAC (Proteolysis Targeting Chimera) linker. It is used in the synthesis of PROTACs, which are molecules designed to degrade specific proteins by exploiting the ubiquitin-proteasome system . This compound is particularly valuable in the field of targeted therapy drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-PEG36-alcohol typically involves the reaction of benzyl alcohol with polyethylene glycol (PEG) chains. The process can be optimized using various catalysts and reaction conditions. For instance, the hydrogenation of benzaldehyde using Pd-based catalysts under visible light illumination has been shown to be effective . Additionally, the use of bis(methanesulfonyl) peroxide as an oxidant enables selective synthesis of benzylic alcohols .

Industrial Production Methods

Industrial production of this compound often involves large-scale catalytic processes. These processes are designed to be environmentally friendly and efficient, utilizing catalysts such as Pd on activated carbon or alumina. The reaction conditions are optimized to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

Benzyl-PEG36-alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Benzoic Acid: Formed through oxidation.

    Benzaldehyde: Another product of oxidation.

    Benzyl Alcohol: Formed through reduction.

Mechanism of Action

Benzyl-PEG36-alcohol functions as a linker in PROTACs, which are designed to degrade specific proteins. The mechanism involves the binding of the PROTAC to both the target protein and an E3 ubiquitin ligase. This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . The PEG chain in this compound provides flexibility and solubility, enhancing the efficacy of the PROTAC.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl-PEG36-alcohol is unique due to its specific structure, which combines the properties of benzyl alcohol and PEG. This combination provides both reactivity and solubility, making it highly effective as a PROTAC linker .

Properties

Molecular Formula

C79H152O37

Molecular Weight

1694.0 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C79H152O37/c80-6-7-81-8-9-82-10-11-83-12-13-84-14-15-85-16-17-86-18-19-87-20-21-88-22-23-89-24-25-90-26-27-91-28-29-92-30-31-93-32-33-94-34-35-95-36-37-96-38-39-97-40-41-98-42-43-99-44-45-100-46-47-101-48-49-102-50-51-103-52-53-104-54-55-105-56-57-106-58-59-107-60-61-108-62-63-109-64-65-110-66-67-111-68-69-112-70-71-113-72-73-114-74-75-115-76-77-116-78-79-4-2-1-3-5-79/h1-5,80H,6-78H2

InChI Key

NWJBXCVRZNQLFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.